molecular formula C4H7ClN2O2S B2478203 2-Cyanoethyl(methyl)sulfamoyl chloride CAS No. 209971-18-6

2-Cyanoethyl(methyl)sulfamoyl chloride

Cat. No. B2478203
CAS RN: 209971-18-6
M. Wt: 182.62
InChI Key: KENQUAGTXLAUSW-UHFFFAOYSA-N
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Description

2-Cyanoethyl(methyl)sulfamoyl chloride, also known as CMES, is an organic compound that is widely used in synthetic organic chemistry due to its versatility and reactivity. It is a colorless liquid that is soluble in many organic solvents. CMES is used in a variety of laboratory experiments and is used in the synthesis of a broad range of compounds.

Scientific Research Applications

Efficient General Method for Sulfamoylation

A study by Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for the sulfamoylation of a hydroxyl group using 2-Cyanoethyl(methyl)sulfamoyl chloride. This method showed high yield without a base and is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Activation of Sulfamoyl Chlorides

Research by Hell et al. (2019) revealed that sulfamoyl chlorides can be activated by silyl radical-mediated reduction, enabling the synthesis of aliphatic sulfonamides from alkenes. This method is particularly useful in medicinal chemistry (Hell et al., 2019).

Antimicrobial Derivatives Synthesis

Darwish et al. (2014) focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety. These compounds showed promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Sulfonamides

Wang et al. (2021) developed a palladium-catalyzed synthesis of sulfonamides using sulfuric chloride, which provided a redox-neutral method for creating diverse sulfonamides (Wang, Yang, Ye, Kuang, & Wu, 2021).

Safer Preparation of Sulfamides

Borghese et al. (2006) reported a safer and more convenient method for large-scale preparation of sulfamides, using N-substituted oxazolidin-2-one derivatives as synthetic equivalents for hazardous N-sulfamoyl chloride (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).

Bioactive Compounds Synthesis

Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, demonstrating the varied biological activities of compounds bearing sulfamoyl groups (Irshad et al., 2014).

Sulfamates and Sulfamides Synthesis

Sguazzin, Johnson, and Magolan (2021) identified hexafluoroisopropyl sulfamate as a stable reagent for synthesizing sulfamates and sulfamides from alcohols and amines, offering a safer alternative to unstable sulfamoyl chloride (Sguazzin, Johnson, & Magolan, 2021).

properties

IUPAC Name

N-(2-cyanoethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENQUAGTXLAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943301
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209971-18-6
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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